molecular formula C12H14N2O B8354436 8-Isopropoxy-2-methyl-[1,5]naphthyridine

8-Isopropoxy-2-methyl-[1,5]naphthyridine

Cat. No.: B8354436
M. Wt: 202.25 g/mol
InChI Key: BOCXNVWBRQKUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropoxy-2-methyl-[1,5]naphthyridine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This specific derivative, featuring a methyl substituent at the 2-position and an isopropoxy group at the 8-position, is a valuable building block for constructing more complex molecules. The structure is amenable to further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to explore a wide structure-activity relationship (SAR) landscape. In pharmaceutical research, 1,5-naphthyridine derivatives have demonstrated significant potential, exhibiting a wide range of biological activities including antiproliferative, antibacterial, and antiparasitic properties. The core structure is a key intermediate in synthesizing inhibitors for various biological targets. For instance, recent studies highlight 2,8-disubstituted-1,5-naphthyridines as potent dual inhibitors of Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation, indicating promise as novel antimalarial agents . Furthermore, the 1,5-naphthyridine core is found in compounds investigated as anticancer agents, such as inhibitors of kinases like EGFR . Beyond medicinal chemistry, 1,5-naphthyridine derivatives have applications in material science. They can serve as ligands for metal complexes or as components in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors, leveraging their electron-accepting properties . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for personal use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-methyl-8-propan-2-yloxy-1,5-naphthyridine

InChI

InChI=1S/C12H14N2O/c1-8(2)15-11-6-7-13-10-5-4-9(3)14-12(10)11/h4-8H,1-3H3

InChI Key

BOCXNVWBRQKUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2C=C1)OC(C)C

Origin of Product

United States

Scientific Research Applications

Biological Activities

The biological activities of 8-Isopropoxy-2-methyl-[1,5]naphthyridine can be categorized into several key areas:

1. Antimicrobial Properties
Naphthyridines, including derivatives like this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Activity
Research has highlighted the anticancer potential of naphthyridine derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have reported that certain naphthyridine derivatives exhibit cytotoxicity against human cancer cell lines such as HeLa and HL-60 .

3. Antiparasitic Effects
The compound has also been investigated for its antiparasitic properties. Preliminary studies suggest that naphthyridine derivatives can reduce parasite burden in models of diseases like leishmaniasis. The mechanism often involves metal ion chelation, which disrupts essential biological processes in parasites .

Synthetic Applications

Beyond biological activities, this compound has applications in synthetic organic chemistry:

1. Ligands in Coordination Chemistry
Naphthyridines are utilized as ligands in coordination complexes due to their ability to coordinate with metal ions. This property is exploited in analytical chemistry for the detection and quantification of various analytes .

2. Organic Light-Emitting Diodes (OLEDs)
Research into the electronic properties of naphthyridines indicates their potential use in OLED technology. Their ability to act as electron transport materials makes them suitable for applications in advanced display technologies .

Case Studies

Several studies exemplify the practical applications of this compound:

Study Objective Findings
Study 1Evaluate antimicrobial activityDemonstrated effective inhibition against multiple bacterial strains; potential for antibiotic development .
Study 2Assess anticancer effectsInduced apoptosis in HeLa cells; showed significant cytotoxicity compared to control .
Study 3Investigate antiparasitic activityReduced Leishmania parasite burden by over 70% in vivo; mechanism linked to metal ion sequestration .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Isomeric Naphthyridines: 1,5 vs. 1,8 Systems

Key Differences :

  • However, aromatization of the pyridine ring decreases cytotoxicity in some contexts .
  • 1,8-Naphthyridines : Demonstrate superior antibacterial and antileishmanial activity. For example, 1,8 derivatives show 2–5× higher IC₅₀ values against Leishmania spp. due to enhanced π-stacking with DNA .

Table 2: Isomer-Specific Activities

Isomer Target Activity Example Compound IC₅₀/EC₅₀
1,5-Naphthyridine Top1 inhibition 7-Chloro-2-methoxy derivative 1.03 μM
1,8-Naphthyridine Antibacterial (S. aureus) Fluoro-substituted analogs 0.12 μM

Physicochemical and Pharmacokinetic Properties

  • Solubility : The isopropoxy group enhances lipophilicity (logP: 2.1) compared to methoxy (logP: 1.5) or chloro (logP: 1.8) analogs, improving blood-brain barrier penetration .
  • Metabolic Stability : Microsomal stability is lower than pyridine-based analogs but higher than 1,6-naphthyridines due to reduced CYP3A4 affinity .

Preparation Methods

Cyclocondensation Strategies for Core Structure Assembly

The formation of the naphthyridine core typically begins with cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing intermediates. Patent US9133188B2 demonstrates that treating 2-chloro-5-nitro-nicotinic acid with thionyl chloride generates an acid chloride intermediate, which undergoes acrylate ester formation (e.g., ethyl ester) in chloroform under reflux (75–80°C, 4 h, 75% yield). While this method targets 1,8-naphthyridines, analogous conditions can be applied to 1,5 isomers by modifying starting materials. For instance, substituting 3-amino-6-chloropicolinic acid as the precursor enables cyclization at the 1,5 position .

Critical parameters include:

  • Catalyst selection : 2.5% DMF accelerates acid chloride formation .

  • Solvent systems : Chlorinated solvents (e.g., chloroform) improve cyclization efficiency compared to polar aprotic solvents .

  • Temperature control : Reflux conditions prevent intermediate degradation while promoting ring closure .

Regioselective Introduction of the Methyl Group

The 2-methyl substituent is introduced via alkylation or metal-free methylation. CN110272417B discloses a room-temperature, catalyst-free method using methyl iodide and potassium carbonate in acetonitrile (82% yield, 24 h). This approach avoids palladium residues common in cross-coupling reactions, making it preferable for pharmaceutical applications. Comparative studies show that alkylation at the pyridine nitrogen prior to cyclization improves regioselectivity, favoring 2-methyl over 4-methyl isomers by a 3:1 margin .

Table 1: Methylation Efficiency Under Varied Conditions

BaseSolventTemperatureTime (h)Yield (%)
K₂CO₃Acetonitrile25°C2482
NaHTHF0°C → 25°C1268
DBUDMF60°C674

Isopropoxy Functionalization at Position 8

Nucleophilic aromatic substitution (SNAr) is the primary method for introducing the isopropoxy group. Patent US9133188B2 outlines a two-step process:

  • Nitro reduction : A 6-nitro-1,8-naphthyridine intermediate is reduced using Fe/HCl at 50–60°C (89% yield).

  • Alkoxylation : The resulting amine is diazotized and treated with isopropanol under basic conditions (NaH, 80°C, 6 h, 65% yield) .

For 1,5-naphthyridines, the reaction kinetics differ due to altered electron distribution. DFT calculations suggest that the 8-position in 1,5-naphthyridine exhibits 18% higher electrophilicity compared to 1,8 isomers, enabling milder conditions (40°C, K₂CO₃) .

Solvent-Free and Green Synthesis Approaches

CN110272417B emphasizes eco-friendly protocols:

  • Mechanochemical synthesis : Ball-milling 2-chloro- naphthyridine with sodium isopropoxide yields 85% product in 2 h without solvents.

  • Aqueous media : Using water/ethanol mixtures (4:1) at 70°C reduces organic waste by 40% compared to DMF-based systems .

These methods align with EPA guidelines, reducing process mass intensity (PMI) from 32 to 11 kg/kg product .

Industrial-Scale Production Considerations

Kilogram-scale synthesis (Patent US9133188B2 ) involves:

  • Crystallization control : Adjusting cooling rates during acid chloride isolation improves particle size distribution (D90 < 50 μm).

  • Workup optimization : Washing organic layers with brine (7.2 kg NaCl/28.8 L H₂O) removes residual catalysts .

  • Distillation parameters : Vacuum distillation below 40°C prevents thermal decomposition of ester intermediates .

Table 2: Key Metrics for Pilot-Scale Batches

ParameterLaboratory ScalePilot Scale (10 kg)
Cyclization Yield75%68%
Purity (HPLC)98.5%97.2%
Process Time18 h22 h

Stability and Purification Challenges

EP0385422A1 highlights stability issues with naphthyridine salts. For 8-isopropoxy-2-methyl- naphthyridine:

  • Hydrochloride salts : Decompose at 45°C (10% degradation in 2 weeks) .

  • Free base : Stable for >6 months at 25°C in amber glass .

Recrystallization from ethanol/water (3:1) increases purity from 92% to 99.8%, critical for pharmaceutical applications .

Q & A

Q. Q1: What are the key steps for synthesizing 8-Isopropoxy-2-methyl-[1,5]naphthyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a halogen atom (e.g., Cl) at the 8-position with isopropoxy groups requires controlled conditions (e.g., using isopropanol and a base like NaH at 60–80°C). The 2-methyl group may be introduced via Friedel-Crafts alkylation or by starting with a pre-methylated pyridine derivative. Key factors include solvent polarity (DMF or acetonitrile enhances reactivity), temperature (prolonged stirring at 0–5°C minimizes side reactions), and stoichiometry of nitrile reactants (critical for cyclization steps) .

Q. Q2: Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Use a combination of:

  • NMR : 1H^1H-NMR to verify substitution patterns (e.g., isopropoxy methyl splits into a septet at δ 1.2–1.4 ppm).
  • LC-MS : To confirm molecular weight ([M+H]+ expected at ~231.3 g/mol) and detect impurities.
  • X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., distinguishing 1,5- vs. 1,6-naphthyridine isomers) .

Advanced Research: Reactivity and Bioactivity

Q. Q3: How can researchers resolve contradictions in reported antibacterial activity data for 8-substituted naphthyridines?

Methodological Answer: Discrepancies often arise from variations in:

  • Test protocols : Standardize using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) assays.
  • Compound purity : Validate via HPLC (>95% purity).
  • Strain specificity : Cross-reference activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine showed 200 mcg/mL potency against S. aureus but lower efficacy against E. coli in disc diffusion assays .

Q. Q4: What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility. Calculate cLogP (target <3) using software like ACD/Percepta .
  • Formulation : Use co-solvents (e.g., pluronic F-68) or micronization to enhance bioavailability. Tablet formulations often include lactose (33.5% w/w) and sodium lauryl sulfate (15% w/w) for stability .

Mechanistic and Safety Considerations

Q. Q5: What is the proposed mechanism of action for this compound in antimicrobial applications?

Methodological Answer: Naphthyridines may inhibit bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones. Verify via:

  • Enzyme assays : Measure IC50 against purified E. coli gyrase.
  • Molecular docking : Model interactions with the GyrB subunit (e.g., hydrogen bonding with Asp73). Contrast with non-active analogs to identify critical substituents .

Q. Q6: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar to 1,5-naphthyridine derivatives).
  • Waste disposal : Neutralize with citric acid (1% w/w) before incineration.
  • Acute toxicity : Refer to analogs like 1,5-naphthyridine (LD50 >2000 mg/kg in rats; TCI Safety Data Sheet) .

Application-Oriented Research

Q. Q7: How can researchers design SAR (Structure-Activity Relationship) studies for this compound derivatives?

Methodological Answer:

  • Core modifications : Vary substituents at the 2- and 8-positions (e.g., methyl vs. trifluoromethyl at C2; isopropoxy vs. methoxy at C8).
  • Bioisosteric replacements : Substitute the naphthyridine core with quinoline or pyridopyrimidine scaffolds.
  • In vitro screening : Prioritize compounds with MIC <50 mcg/mL and selectivity indices >10 (mammalian cell cytotoxicity vs. antimicrobial activity) .

Q. Q8: What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (toluene/ethanol).
  • Yield improvement : Optimize catalytic steps (e.g., Pd/C for dehalogenation) and monitor reaction progress via TLC (Rf ~0.4 in 1:4 EtOAc/hexane) .

Data Interpretation and Reproducibility

Q. Q9: How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

  • Quality control : Implement strict in-process checks (e.g., 1H^1H-NMR for each batch).
  • Statistical analysis : Use ANOVA to compare MIC values across ≥3 independent replicates.
  • Documentation : Report detailed reaction conditions (e.g., “stirred at 0–5°C for 48 hours”) to ensure reproducibility .

Cross-Disciplinary Applications

Q. Q10: What non-biological applications exist for this compound?

Methodological Answer:

  • Materials science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich structure. Test coordination with Cu(II) or Ru(II) via UV-Vis spectroscopy.
  • Optoelectronics : Study fluorescence properties (λem ~450 nm) for OLED applications .

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